N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-17-10-14(11-18(12-17)25-2)19(22)21-13-20(23,16-8-9-16)15-6-4-3-5-7-15/h3-7,10-12,16,23H,8-9,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTCWTAZIBDAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide typically involves several steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to form the desired benzamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, forming new substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, analgesic, and anticancer properties.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological system being studied, but common targets include enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)
- Structural Features : Contains a 2,6-dimethoxybenzamide group linked to an isoxazolyl substituent with bulky alkyl groups.
- Application : Herbicide targeting cellulose biosynthesis in plants .
- Key Differences : Unlike the target compound, isoxaben lacks a hydroxyl group and cyclopropyl moiety. The 2,6-dimethoxy substitution (vs. 3,5-dimethoxy in the target compound) and isoxazole ring may enhance its specificity for plant cell wall enzymes .
Neurological Imaging Agents
[18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3[18F]fluoropropyl)-2,3-dimethoxybenzamide)
- Structural Features : 2,3-dimethoxybenzamide core with a fluoropropyl chain and pyrrolidinyl-allyl group.
- Application : Positron emission tomography (PET) ligand for D2/D3 dopamine receptors due to high receptor affinity .
- Key Differences : The fluoropropyl and allyl-pyrrolidine groups in [18F]fallypride enable blood-brain barrier penetration and receptor binding, whereas the target compound’s cyclopropyl and phenyl groups may limit CNS accessibility .
Catalytic Directing Groups
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : 3-methylbenzamide with a tertiary hydroxyethyl group.
- Application : Serves as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .
- Key Differences : The methyl substituent (vs. dimethoxy in the target compound) and simpler hydroxyethyl group optimize coordination with transition metals, whereas the target compound’s bulky cyclopropyl group may hinder such interactions .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a cyclopropyl group, a hydroxyl group, and methoxy substituents on a benzamide backbone. The synthesis typically involves the reaction of 3,5-dimethoxybenzoic acid derivatives with amines in the presence of coupling agents.
Anticancer Properties
Research has indicated that benzamide derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | TBD | Inhibition of DHFR |
| Benzamide Riboside | Lymphoblastic Leukemia | 5 | Downregulation of DHFR |
| 4-Chloro-benzamide derivatives | Various (e.g., Osteosarcoma) | 8 | RET kinase inhibition |
Neuroprotective Effects
Additionally, some studies suggest that benzamide derivatives may exhibit neuroprotective effects. These compounds have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it possesses activity against several bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
-
Case Study: Inhibition of Cancer Cell Growth
- A study investigated the effects of various benzamide derivatives on breast cancer cell lines. The results demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
-
Research Findings: Mechanistic Insights
- Further mechanistic studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This apoptosis-inducing property is linked to its ability to interfere with cellular signaling pathways involved in survival.
Q & A
Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Amide Coupling : React 3,5-dimethoxybenzoyl chloride with a cyclopropane-containing amine precursor (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) using a coupling agent like HATU or DCC in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yields can reach 60–75% under inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .
Key Optimization Factors :
- Temperature control during coupling to avoid racemization.
- Use of desiccants (e.g., molecular sieves) to absorb moisture in polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 6.8–7.5 ppm (aromatic protons from phenyl and benzamide groups), δ 3.7–4.2 ppm (methoxy groups), and δ 1.0–1.5 ppm (cyclopropyl protons). Splitting patterns for cyclopropyl protons (e.g., doublet of doublets) confirm stereochemistry .
- ¹³C NMR : Peaks at ~167 ppm (amide carbonyl), 55–60 ppm (methoxy carbons), and 10–15 ppm (cyclopropyl carbons) .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (hydroxyl O-H stretch) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. A related benzamide derivative showed a dihedral angle of 85.3° between the aromatic rings, critical for conformational analysis .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s bioactivity compared to non-cyclopropyl analogs?
- Methodological Answer : The cyclopropyl moiety enhances:
- Lipophilicity : Measured via logP assays (e.g., shake-flask method), improving membrane permeability.
- Steric Effects : Molecular docking studies (using AutoDock Vina) suggest the cyclopropyl group restricts rotational freedom, increasing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
Comparative Data :
| Derivative | IC₅₀ (μM) | logP |
|---|---|---|
| With cyclopropyl | 0.45 | 3.2 |
| Without cyclopropyl | 1.8 | 2.1 |
| Source: Analogous thiazole derivatives tested against HeLa cells |
Q. What computational strategies are recommended to model interactions between this compound and biological targets?
- Methodological Answer :
- Basis Sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) for DFT calculations to capture electron correlation effects in the cyclopropyl ring and methoxy groups .
- Molecular Dynamics (MD) : Run simulations (AMBER or GROMACS) in explicit solvent (TIP3P water) for 100 ns to analyze conformational stability. A related benzamide showed a 20% increase in binding site residency time compared to linear-chain analogs .
- Docking : Employ Glide SP/XP protocols with induced-fit refinement to account for protein flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
